![molecular formula C21H22N2O5S2 B14931965 N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B14931965.png)
N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-2,5-dimethylbenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-methoxybenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-2,5-dimethylbenzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2,5-dimethylbenzenesulfonamide
- N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}-2,5-dimethylbenzenesulfonamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
Uniqueness
N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-2,5-dimethylbenzenesulfonamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H22N2O5S2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H22N2O5S2/c1-15-8-9-16(2)21(14-15)30(26,27)22-17-10-12-18(13-11-17)29(24,25)23-19-6-4-5-7-20(19)28-3/h4-14,22-23H,1-3H3 |
InChI Key |
WURXALXXTZRLIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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